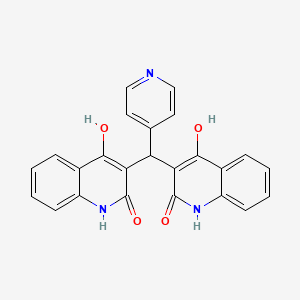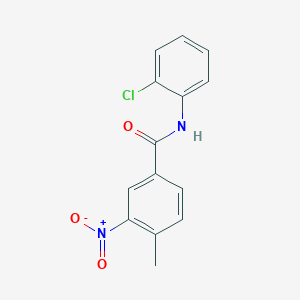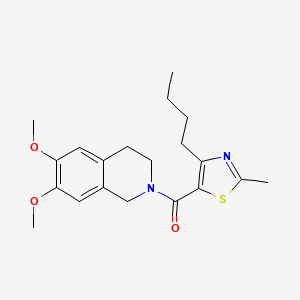
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring linked to two hydroxyquinolinone moieties. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with pyridine-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moieties to hydroquinoline derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing cellular pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2(1H)-one: A simpler analog that lacks the pyridine moiety.
Pyridine-4-carbaldehyde: A precursor used in the synthesis of the compound.
Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.
Uniqueness
The uniqueness of 3,3’-(pyridin-4-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) lies in its combination of a pyridine ring with two hydroxyquinolinone moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H17N3O4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-4-ylmethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C24H17N3O4/c28-21-14-5-1-3-7-16(14)26-23(30)19(21)18(13-9-11-25-12-10-13)20-22(29)15-6-2-4-8-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) |
InChI Key |
FHEJZTSQACPQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8,8,9-tetramethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11028621.png)
![(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028636.png)
![1-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11028639.png)

![2-(4,6-dimethylpyrimidin-2-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11028650.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11028655.png)
![Dimethyl 5-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11028658.png)
![N-(4-ethylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B11028661.png)
![2-chloro-N-[(2-chloro-4-nitrophenyl)carbonyl]-N-(3-methylpyridin-2-yl)-4-nitrobenzamide](/img/structure/B11028662.png)
![4-(2,5-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028667.png)
![ethyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11028678.png)
![2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol](/img/structure/B11028681.png)
![9-phenyl-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028687.png)

